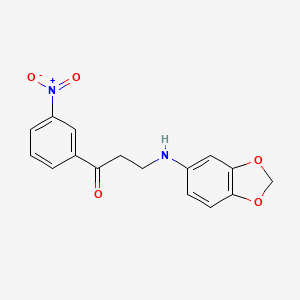

3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone

Description

Chemical Structure: The compound features a propanone backbone with a 3-nitrophenyl group at the ketone position and a 1,3-benzodioxol-5-ylamino group at the terminal carbon. Its molecular formula is C₁₆H₁₃N₂O₅, with a molecular weight of 313.29 g/mol (calculated from analogous structures in ).

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-1-(3-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c19-14(11-2-1-3-13(8-11)18(20)21)6-7-17-12-4-5-15-16(9-12)23-10-22-15/h1-5,8-9,17H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYYBGWAWXNIPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula and features a benzodioxole moiety linked to a nitrophenyl group, which is characteristic of many biologically active compounds. Its structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially acting as a COX inhibitor.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.

The biological activity of 3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Cell Cycle Modulation : The compound could interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone exhibited significant cytotoxic effects. The compound was found to induce apoptosis in MDA-MB-231 breast cancer cells by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.4 | Apoptosis via caspase activation |

| HCT116 | 15.8 | Cell cycle arrest |

| A549 | 18.2 | ROS generation |

Anti-inflammatory Effects

In vitro assays revealed that the compound inhibited COX-2 activity with an IC50 value of 0.045 µM, suggesting strong anti-inflammatory potential compared to traditional NSAIDs.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone | 0.045 | 4.15 | 92 |

| Aspirin | 0.10 | 0.05 | 2 |

Antimicrobial Activity

The compound's derivatives were tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Aromatic Ring Substituent Effects

Key Observations :

Variations in the Amino Group

Table 2: Amino Group Modifications

Key Observations :

- Cyclic amines (e.g., piperidinyl in RS 67333) improve solubility and pharmacokinetics compared to planar aromatic amines.

- The 1,3-benzodioxole group in the target compound may confer resistance to oxidative metabolism, as seen in similar bicyclic systems ().

Table 3: Toxicity and Bioactivity

Key Observations :

- ALDH inhibitors (e.g., Aldi series) suggest a possible mechanism for the target compound, though direct evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.